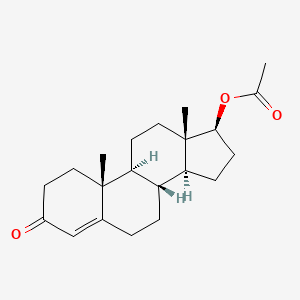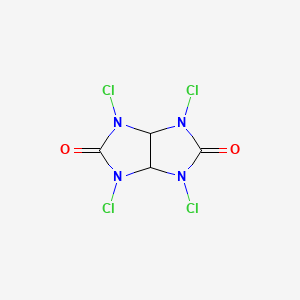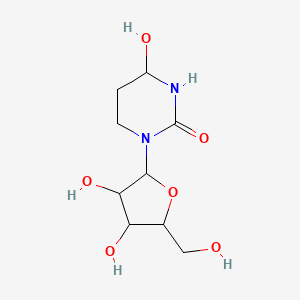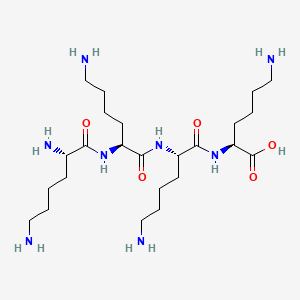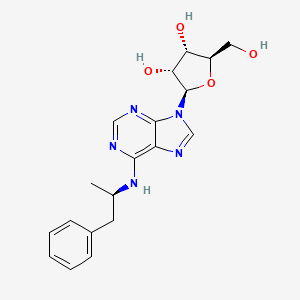
3-Amino-1-Propansulfonsäure
Übersicht
Beschreibung
Tramiprosate, also known as 3-amino-1-propanesulfonic acid, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. Tramiprosate has been investigated for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease, due to its ability to bind to soluble amyloid and inhibit its aggregation in the brain .
Wissenschaftliche Forschungsanwendungen
Tramiprosat wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung der Alzheimer-Krankheit. Es hat sich in präklinischen und klinischen Studien als vielversprechend erwiesen, die Bildung von Amyloid-Plaques zu reduzieren, den Hippocampus-Schwund zu verringern und die kognitive Funktion zu verbessern . Darüber hinaus wurde Tramiprosat auf seine entzündungshemmenden Wirkungen und seinen potenziellen Einsatz bei anderen neurokognitiven Störungen untersucht .
Wirkmechanismus
Tramiprosat entfaltet seine Wirkung, indem es an lösliches Amyloid bindet und so dessen Aggregation zu oligomeren und fibrillären Formen hemmt. Diese Wirkung trägt dazu bei, die Bildung von Amyloid-Plaques im Gehirn zu reduzieren, die ein Kennzeichen der Alzheimer-Krankheit ist. Tramiprosat verbessert auch die cholinerge Übertragung und stabilisiert die Kognition, indem es die toxischen Wirkungen von Amyloid-Aggregaten auf Neuronen verhindert .
Wirkmechanismus
Target of Action
The primary target of Homotaurine is the amyloid-beta (Aβ) peptide . This peptide plays a crucial role in the formation of amyloid plaques, which are characteristic of neurodegenerative diseases like Alzheimer’s .
Mode of Action
Homotaurine inhibits the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation . This interaction is key to the aggregation of Aβ peptides into plaques .
Biochemical Pathways
By binding to soluble Aβ peptides, Homotaurine prevents their aggregation and the subsequent formation of plaques . This action disrupts the biochemical pathway leading to plaque formation, which is associated with neurodegenerative changes in diseases like Alzheimer’s .
Pharmacokinetics
To improve its overall bioavailability, one effective approach is to formulate Homotaurine as a prodrug or derivative, which then produces Homotaurine in the body after administration .
Result of Action
The binding of Homotaurine to soluble Aβ peptides results in a reduction of amyloid plaque aggregation in the brain . This can lead to a decrease in the neurodegenerative changes associated with diseases like Alzheimer’s .
Biochemische Analyse
Biochemical Properties
3-Amino-1-propanesulfonic acid has been found to bind to soluble amyloid beta and inhibit the formation of neurotoxic aggregates . It has also shown anticonvulsant activities, reduction in skeletal muscle tonus, and hypothermic activity . It has been reported as a GABA antagonist, as well as a GABA agonist .
Cellular Effects
In vitro studies have found that 3-Amino-1-propanesulfonic acid is a GABA A partial agonist as well as a GABA B receptor partial agonist with low efficacy, becoming an antagonist and displacing the full agonists GABA and baclofen at this receptor .
Molecular Mechanism
3-Amino-1-propanesulfonic acid exerts its effects at the molecular level through its binding interactions with biomolecules. It binds to soluble amyloid beta, inhibiting the formation of neurotoxic aggregates . It also acts as a GABA A partial agonist and a GABA B receptor partial agonist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tramiprosat kann durch die Reaktion von 3-Chlorpropansulfonsäure mit Ammoniak synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einer wässrigen Lösung, was zur Bildung von 3-Amino-1-Propansulfonsäure führt. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer Temperatur von etwa 100 °C und die Verwendung eines leichten Überschusses an Ammoniak, um eine vollständige Umwandlung sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tramiprosat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten in Industriequalität und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um die gewünschte Qualität für pharmazeutische Anwendungen zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tramiprosat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tramiprosat kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können Tramiprosat in seine entsprechenden Aminderivate umwandeln.
Substitution: Tramiprosat kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäurederivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Tramiprosat ähnelt anderen Verbindungen, die auf die Amyloid-Aggregation abzielen, wie z. B. Curcumin und SP600125. Tramiprosat ist jedoch einzigartig in seiner spezifischen Bindung an lösliches Amyloid und seiner Fähigkeit, sowohl die oligomere als auch die fibrilläre Amyloidbildung zu hemmen. Andere Verbindungen können unterschiedliche Aspekte der Amyloid-Pathologie oder zusätzliche Wirkmechanismen ansprechen .
Ähnliche Verbindungen
Curcumin: Eine natürliche Verbindung mit anti-amyloiden und entzündungshemmenden Eigenschaften.
SP600125: Ein pharmakologischer Inhibitor mit anti-amyloiden und antiapoptotischen Wirkungen.
Die einzigartigen Bindungseigenschaften von Tramiprosat und seine Fähigkeit, die Amyloid-Aggregation zu hemmen, machen es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit und anderer neurokognitiver Störungen.
Eigenschaften
IUPAC Name |
3-aminopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190352 | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3687-18-1 | |
| Record name | 3-Aminopropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramiprosate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramiprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homotaurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMIPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





